molecular formula C7H8BrNO B8654040 4-Bromo-2,5-dimethylpyridine 1-oxide CAS No. 17117-24-7

4-Bromo-2,5-dimethylpyridine 1-oxide

Cat. No. B8654040
CAS RN: 17117-24-7
M. Wt: 202.05 g/mol
InChI Key: WQBUJKNLUQKSKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2,5-dimethylpyridine 1-oxide is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
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properties

CAS RN

17117-24-7

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

4-bromo-2,5-dimethyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C7H8BrNO/c1-5-4-9(10)6(2)3-7(5)8/h3-4H,1-2H3

InChI Key

WQBUJKNLUQKSKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=[N+]1[O-])C)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Bromo-2,5-dimethylpyridine (500 mg, 2.69 mmol) was added dropwise to a solution of m-chloroperbenzoic acid (816 mg, 3.55 mmol) in dichloromethane (10 mL) at ambient temperature. The mixture was stirred at room temperature for 17 hours, poured into saturated aqueous sodium bicarbonate and sodium sulfite (2 mL, 1.0M), and extracted twice into ethyl acetate. The combined organic phases were washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo to afford a yellow crystalline solid (413 mg) which was used without further purification. LCMS: M+H+=202 & 204.
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500 mg
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816 mg
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10 mL
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2 mL
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Synthesis routes and methods II

Procedure details

A portion of the pyridine-N-oxide (106.4 g, 0.633 mol) was added slowly to 300 g of acetyl bromide at a rate that maintained the reaction temperature at 20°-30° C. (modification of procedure described in Ochiai, J. Org. Chem, 18, 549(1953)). After the addition was complete, the reaction was heated to 55° C. and left to stir overnight. The reaction mixture was cooled to room temperature and then slowly poured over ice. The mixture was slowly basified with 10M sodium hydroxide and extracted with chloroform. The chloroform extract was dried over sodium sulfate and then concentrated to dryness to give 119.2 g (93%) of 4-bromo-2,5-dimethylpyridine-N-oxide.
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106.4 g
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300 g
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Synthesis routes and methods III

Procedure details

To a solution of acetyl bromide (43.09 mL, 582.81 mmol) in acetic acid (70 mL) was added 2,5-dimethyl-4-nitro-1-oxido-pyridin-1-ium (which may be prepared as described in Description 135) (9.8 g, 58.28 mmol) dropwise over 5 mins. After addition, the mixture was stirred at 80° C. overnight. The reaction mixture was poured on to ice and the solution basified to pH 8 with cold 2M sodium hydroxide. The aqueous layer was extracted with DCM (3x). The combined organics were washed with brine, dried over magnesium sulphate, filtered and evaporated to a pale yellow solid, 4-bromo-2,5-dimethyl-1-oxido-pyridin-1-ium (D136) (12.3 g);
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43.09 mL
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9.8 g
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70 mL
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